(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

説明

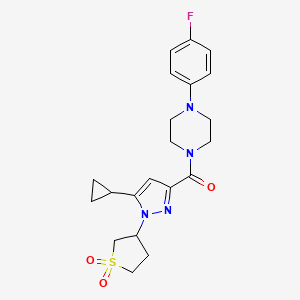

The compound "(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone" is a pyrazole-based methanone derivative with three distinct structural features:

Pyrazole Core: Substituted at position 5 with a cyclopropyl group and at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Piperazine Linkage: A 4-(4-fluorophenyl)piperazine group, commonly associated with receptor-binding activity in CNS-targeting drugs.

Methanone Bridge: Connects the pyrazole and piperazine moieties, contributing to conformational rigidity.

特性

IUPAC Name |

[5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O3S/c22-16-3-5-17(6-4-16)24-8-10-25(11-9-24)21(27)19-13-20(15-1-2-15)26(23-19)18-7-12-30(28,29)14-18/h3-6,13,15,18H,1-2,7-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFXCWZVTQEENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that exhibits promising biological activities. Its structural components, including the pyrazole ring and piperazine moiety, suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H18FN3O3S |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 1171564-55-8 |

The presence of a cyclopropyl group and a dioxidotetrahydrothiophen moiety contributes to its unique chemical properties and biological activities.

Research indicates that compounds containing pyrazole and piperazine structures often exhibit various biological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes .

- Antimicrobial Activity : Several studies have shown that piperazine derivatives possess significant antibacterial and antifungal properties. The incorporation of the dioxidotetrahydrothiophen group may enhance these effects through improved binding affinity to microbial targets .

In Vitro Studies

In vitro evaluations have demonstrated that similar compounds exhibit notable enzyme inhibition. For instance, sulfonamide-containing pyrazole derivatives have been shown to effectively inhibit urease and acetylcholinesterase (AChE) enzymes, with IC50 values significantly lower than standard reference compounds .

Study 1: Pyrazole Derivatives as COX Inhibitors

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to block COX-2. One specific derivative exhibited an IC50 value of 0.63 µM, indicating potent inhibitory activity. This finding suggests that the structural features of pyrazoles can be optimized for anti-inflammatory drug development .

Study 2: Urease Inhibition

Another study focused on the urease inhibition activity of synthesized compounds similar to our target molecule. The best-performing derivative showed an IC50 value of 3.06 µM against urease, which is significantly more effective than traditional inhibitors like thiourea (IC50 = 22 µM) . This highlights the potential of such compounds in treating conditions associated with urease activity.

Comparative Analysis of Related Compounds

To better understand the biological potential of our target compound, a comparative analysis with similar pyrazole derivatives is presented below:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| N-benzhydryl-5-cyclopropyl-1H-pyrazole-3-carboxamide | COX-2 Inhibition | 0.63 |

| 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl) | Urease Inhibition | 3.06 |

| Sulfonamide-containing pyrazoles | AChE Inhibition | 2.14 |

科学的研究の応用

Antidepressant Activity

Research indicates that derivatives of piperazine and pyrazole compounds exhibit antidepressant-like effects. The presence of the piperazine ring may enhance serotonin receptor affinity, suggesting potential for developing new antidepressants.

Anticancer Properties

Studies have shown that compounds containing pyrazole and thiophene derivatives possess anticancer activity. The ability to inhibit cell proliferation in various cancer cell lines has been documented, making this compound a candidate for further investigation in oncological therapies .

Anti-inflammatory Effects

The compound's structure suggests it may act as an inhibitor of inflammatory pathways. In silico docking studies have predicted its potential as a 5-lipoxygenase inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by the introduction of the piperazine and dioxidotetrahydrothiophen groups. Various reaction conditions and reagents have been optimized to achieve high yields and purity .

Case Study 1: Antidepressant Activity

A study evaluated several piperazine derivatives for their ability to modulate serotonin reuptake. The findings suggested that compounds similar to (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone exhibited significant serotonin receptor binding affinity, indicating potential as novel antidepressants .

Case Study 2: Anticancer Efficacy

In vitro studies on pyrazole-based compounds demonstrated their cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting the therapeutic promise of such compounds in cancer treatment .

類似化合物との比較

Structural Analogues from Literature

Key structural analogs and their distinguishing features are summarized below:

Key Findings from Comparative Analysis

Solubility and Polarity :

- The target compound’s sulfone group likely increases aqueous solubility compared to analogs lacking polar substituents (e.g., HR294460’s ethoxyphenyl) .

- Piperazine’s basicity may improve protonation-dependent solubility, unlike piperidine in HR294460 .

Synthetic Accessibility: Pyrazole-methanones are typically synthesized via coupling reactions (e.g., ’s use of 1,4-dioxane and triethylamine) .

Pharmacological Implications: Fluorophenyl-piperazine moieties (target compound) are common in serotonin/dopamine receptor ligands, suggesting CNS activity. In contrast, dihydropyrazoles () are often explored as anti-inflammatory agents .

Stability and Metabolism: The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents (e.g., bromine in ) .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including cyclopropane introduction, sulfone formation, and coupling of the pyrazole and piperazine moieties. Key steps require temperature control (e.g., reflux in ethanol/DMSO), catalysts (e.g., Pd for cross-coupling), and inert atmospheres. Reaction progress should be monitored via HPLC or TLC, with intermediates characterized using NMR and mass spectrometry. Final purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural characterization?

Essential techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity of the pyrazole, cyclopropane, and piperazine groups.

- X-ray crystallography to resolve stereochemistry and bond angles, particularly for the tetrahydrothiophene-1,1-dioxide moiety .

- Differential Scanning Calorimetry (DSC) to determine thermal stability and melting points .

Q. What functional groups drive its potential bioactivity?

The pyrazole core may act as a hydrogen-bond acceptor, while the 4-fluorophenylpiperazine moiety likely targets serotonin/dopamine receptors. The sulfone group enhances solubility and metabolic stability. Synergistic interactions between these groups should be validated via molecular docking and competitive binding assays .

Q. How can researchers address low yields during purification?

Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography. For crystalline intermediates, use solvent mixtures like ethanol/water for recrystallization. Purity thresholds (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. What preliminary assays are recommended for evaluating biological activity?

Screen against target receptors (e.g., 5-HT1A, D2) using radioligand displacement assays. Pair with cytotoxicity studies (e.g., MTT assay on HEK-293 cells) to establish selectivity indices. Dose-response curves (1 nM–10 µM) should be generated to calculate IC₅₀ values .

Advanced Research Questions

Q. How can contradictory binding affinity data across assays be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Repeat experiments with standardized buffers (e.g., PBS at pH 7.4) and validate results using orthogonal methods like Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Systematically modify substituents:

- Replace the cyclopropane with larger rings (e.g., cyclohexyl) to assess steric effects.

- Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Evaluate changes via in vitro binding assays and molecular dynamics simulations to map binding-pocket interactions .

Q. Does the compound exhibit synergistic effects with existing therapeutics?

Test combinations with standard drugs (e.g., fluoxetine for depression) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices to identify additive/synergistic effects. Prioritize in vivo validation in rodent models .

Q. How can metabolic stability be improved without compromising potency?

Introduce deuterium at labile positions (e.g., piperazine methyl groups) to slow CYP450-mediated oxidation. Assess stability in liver microsome assays (human/rat) and correlate with LogP values to balance lipophilicity and solubility .

Q. What computational approaches predict off-target interactions?

Use molecular docking (AutoDock Vina) against databases like ChEMBL to identify potential off-targets. Validate predictions with kinase profiling panels or proteome-wide affinity capture mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。